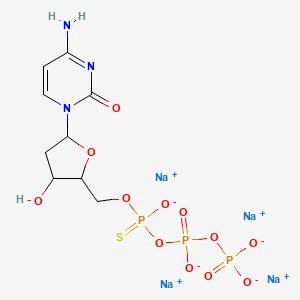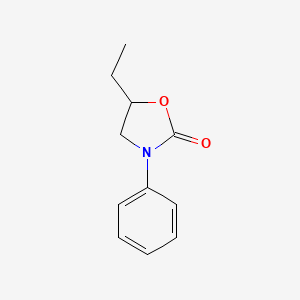
2'-Deoxycytidine-5'-O-(1-thiotriphosphate) sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxycytidine-5’-O-(1-thiotriphosphate) sodium salt is a modified nucleotide analog. It is a sulfur-containing derivative of deoxycytidine triphosphate, which plays a crucial role in various biochemical and molecular biology applications. This compound is often used in research settings to study DNA synthesis, repair, and other cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxycytidine-5’-O-(1-thiotriphosphate) sodium salt typically involves the phosphorylation of 2’-deoxycytidine with thiophosphoryl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiophosphate group. The product is then purified using high-performance liquid chromatography (HPLC) to achieve a high degree of purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale purification systems to ensure consistency and high yield. The final product is often lyophilized and stored at low temperatures to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxycytidine-5’-O-(1-thiotriphosphate) sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The thiophosphate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfur atom in the thiophosphate group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides can oxidize the sulfur atom.
Reducing Agents: Dithiothreitol (DTT) or other thiol-containing compounds can reduce the oxidized sulfur.
Major Products
Oxidized Thiophosphate Derivatives: Formed when the sulfur atom is oxidized.
Reduced Thiophosphate Derivatives: Formed when the oxidized sulfur is reduced back to its original state.
Applications De Recherche Scientifique
2’-Deoxycytidine-5’-O-(1-thiotriphosphate) sodium salt is widely used in scientific research, including:
Chemistry: Used as a substrate in enzymatic reactions to study the mechanisms of DNA polymerases and other enzymes.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential role in antiviral therapies and cancer research.
Industry: Utilized in the development of diagnostic assays and biotechnological applications
Mécanisme D'action
The compound exerts its effects by mimicking natural nucleotides and incorporating into DNA strands during synthesis. This incorporation can lead to chain termination or altered DNA structures, affecting cellular processes. The molecular targets include DNA polymerases and other enzymes involved in DNA metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-Deoxyadenosine-5’-O-(1-thiotriphosphate)
- 2’-Deoxyguanosine-5’-O-(1-thiotriphosphate)
- 2’-Deoxyuridine-5’-O-(1-thiotriphosphate)
Uniqueness
2’-Deoxycytidine-5’-O-(1-thiotriphosphate) sodium salt is unique due to its specific base (cytosine) and the presence of a thiophosphate group. This combination allows it to be used in specialized applications where other nucleotide analogs may not be suitable .
Propriétés
Formule moléculaire |
C9H12N3Na4O12P3S |
|---|---|
Poids moléculaire |
571.15 g/mol |
Nom IUPAC |
tetrasodium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O12P3S.4Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(22-8)4-21-27(20,28)24-26(18,19)23-25(15,16)17;;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,28)(H2,10,11,14)(H2,15,16,17);;;;/q;4*+1/p-4 |
Clé InChI |
NELHAJNNDVTQIM-UHFFFAOYSA-J |
SMILES canonique |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-(2'-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14073537.png)
![4'-methoxy-7'-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6'-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione](/img/structure/B14073544.png)

![[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol](/img/structure/B14073555.png)

![Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro-](/img/structure/B14073566.png)

![2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one](/img/structure/B14073583.png)
![(E)-3-(5-Bromo-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14073586.png)
![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14073589.png)



